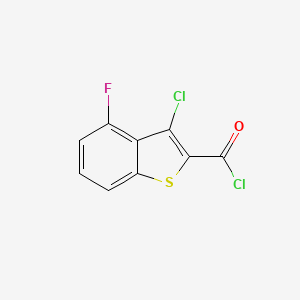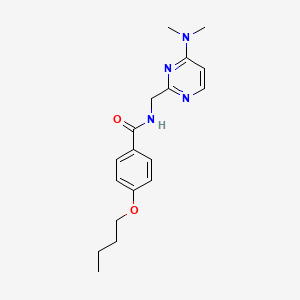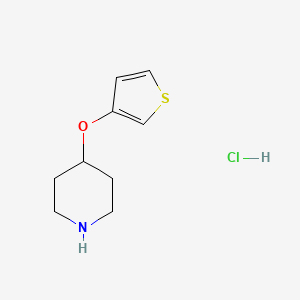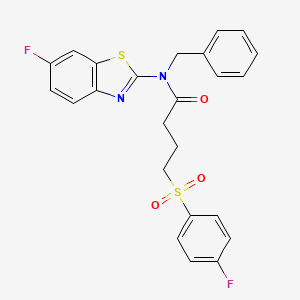![molecular formula C23H25NO4 B2850964 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid CAS No. 2445749-54-0](/img/structure/B2850964.png)
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid is a synthetic compound primarily used in the field of chemistry and biochemistry. This complex molecule features a fluorenylmethoxycarbonyl group, which serves as a protective group for amino acids during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
First Step: Formation of the Fluorenylmethoxycarbonyl Group
Reagent: 9-Fluorenylmethanol, Phosgene
Condition: Basic medium such as pyridine
Reaction: 9-Fluorenylmethanol reacts with phosgene to form the fluorenylmethoxycarbonyl chloride.
Second Step: Coupling with Cyclopentylamine
Reagent: Cyclopentylamine
Condition: Basic medium and appropriate solvent like dichloromethane
Reaction: Fluorenylmethoxycarbonyl chloride reacts with cyclopentylamine to form fluorenylmethoxycarbonyl-cyclopentylamine.
Final Step: Addition of Propanoic Acid
Reagent: Propanoic acid, Dicyclohexylcarbodiimide
Condition: Acidic or neutral medium
Reaction: Fluorenylmethoxycarbonyl-cyclopentylamine reacts with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide to form the final compound.
Industrial Production Methods
For industrial-scale production, continuous flow reactors and automated synthesisers are often used. Reaction conditions are optimized for high yields, minimal impurities, and efficient purification processes such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can modify the aromatic ring or the propanoic acid side chain.
Reduction: : Commonly uses reducing agents such as lithium aluminum hydride. It may involve reduction of carbonyl groups.
Substitution: : Uses nucleophiles and electrophiles to introduce new functional groups on the aromatic ring or the cyclopentyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, Sodium borohydride
Solvents: : Dichloromethane, Acetonitrile, Methanol
Major Products
Oxidation Products: : Carboxylic acids, Ketones
Reduction Products: : Alcohols, Alkanes
Substitution Products: : Functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block for synthesizing complex peptides and proteins. It is particularly valuable in solid-phase peptide synthesis.
Biology: : Facilitates the study of protein interactions and functions by allowing for the controlled modification of peptides.
Medicine: : Helps in the development of therapeutic peptides and small molecules that can target specific proteins in diseases.
Industry: : Used in the pharmaceutical industry for drug development and in the chemical industry for producing advanced materials.
Wirkmechanismus
The compound's effects are primarily due to its ability to protect amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group shields reactive sites on the amino acid, preventing unwanted side reactions. Upon completion of peptide assembly, this group can be removed under mild conditions, revealing the native amino acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid can be compared with other protective groups like:
tert-Butyloxycarbonyl (Boc): : Used for a similar purpose in peptide synthesis but less stable under acidic conditions.
Benzyl (Bn): : Provides robust protection but requires harsher conditions for removal.
Uniqueness
Stability: : Offers better stability during synthesis compared to Boc.
Ease of Removal: : Can be removed under milder conditions than Bn, making it more versatile in complex peptide synthesis.
Conclusion
This compound is an essential compound in the field of synthetic chemistry, offering unique advantages for peptide synthesis and enabling a wide range of applications in scientific research and industry. Its stability and ease of removal make it a preferred choice among chemists for complex synthesis projects.
Eigenschaften
IUPAC Name |
3-[(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)12-10-15-9-11-16(13-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPYBDQKTVOADQ-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)
![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
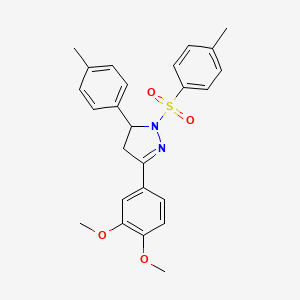
![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)
![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)
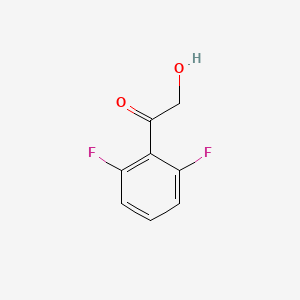
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)
